Cas no 27163-66-2 (1-Chloro-3-cyclohexylbenzene)

1-Chloro-3-cyclohexylbenzene 化学的及び物理的性質
名前と識別子
-
- 1-Chloro-3-cyclohexylbenzene
- 27163-66-2
- SY263661
- SCHEMBL3783699
- CBA16366
- MFCD27997117
- AC9053
- CS-0450552
-
- インチ: InChI=1S/C12H15Cl/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2
- InChIKey: OTNQSMUJXLNDSM-UHFFFAOYSA-N
- SMILES: C1CCC(CC1)C2=CC(=CC=C2)Cl
計算された属性
- 精确分子量: 194.08635
- 同位素质量: 194.0862282g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 149
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.1
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 0
1-Chloro-3-cyclohexylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM201267-1g |
1-chloro-3-cyclohexylbenzene |
27163-66-2 | 95% | 1g |
$489 | 2024-07-28 | |
Crysdot LLC | CD12089572-1g |
1-Chloro-3-cyclohexylbenzene |
27163-66-2 | 95+% | 1g |
$518 | 2024-07-24 | |
eNovation Chemicals LLC | D538519-1g |
1-Chloro-3-cyclohexylbenzene |
27163-66-2 | 95% | 1g |
$870 | 2024-07-20 | |
Chemenu | CM201267-1g |
1-chloro-3-cyclohexylbenzene |
27163-66-2 | 95% | 1g |
$489 | 2021-06-15 | |
Alichem | A019087490-1g |
1-Chloro-3-cyclohexylbenzene |
27163-66-2 | 95% | 1g |
$443.10 | 2023-09-02 | |
eNovation Chemicals LLC | D538519-1g |
1-Chloro-3-cyclohexylbenzene |
27163-66-2 | 95% | 1g |
$870 | 2025-02-24 | |
eNovation Chemicals LLC | D538519-1g |
1-Chloro-3-cyclohexylbenzene |
27163-66-2 | 95% | 1g |
$870 | 2025-03-01 |
1-Chloro-3-cyclohexylbenzene 関連文献
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
1-Chloro-3-cyclohexylbenzeneに関する追加情報
Introduction to 1-Chloro-3-cyclohexylbenzene (CAS No. 27163-66-2)
1-Chloro-3-cyclohexylbenzene, identified by its Chemical Abstracts Service (CAS) number 27163-66-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic halide features a chloro substituent at the para position relative to a cyclohexyl group on a benzene ring, making it a versatile intermediate in synthetic chemistry. The unique structural motif of this compound has garnered attention for its potential applications in drug discovery and material science, particularly due to its ability to serve as a precursor for more complex molecules.
The synthesis of 1-Chloro-3-cyclohexylbenzene typically involves the chlorination of 3-cyclohexylbenzene, a process that requires careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as catalytic chlorination or electrochemical methods have been explored to optimize the reaction pathway, minimizing side products and enhancing efficiency. The compound's stability under various conditions makes it an attractive candidate for further functionalization, enabling the development of novel derivatives with tailored properties.
In recent years, 1-Chloro-3-cyclohexylbenzene has been studied for its pharmacological potential. Researchers have been particularly interested in its role as a building block for nonsteroidal anti-inflammatory drug (NSAID) analogs. The cyclohexyl group introduces steric hindrance, which can modulate the binding affinity of the resulting drug candidates to biological targets. Preliminary computational studies suggest that derivatives of this compound may exhibit improved selectivity over existing NSAIDs, reducing gastrointestinal side effects while maintaining therapeutic efficacy.
Moreover, the incorporation of halogenated aromatic rings into pharmaceuticals has been linked to enhanced metabolic stability and bioavailability. 1-Chloro-3-cyclohexylbenzene aligns with this trend, offering a scaffold that can be modified to achieve optimal pharmacokinetic profiles. Current research is focusing on exploring its utility in the synthesis of kinase inhibitors, where the chloro and cyclohexyl moieties can be strategically positioned to interact with specific enzymatic sites.
The compound's relevance extends beyond medicinal chemistry into materials science. Its aromatic structure and halogen content make it a candidate for developing advanced polymers with improved thermal stability and electronic properties. Researchers are investigating its potential as a monomer in conductive polymers or as a crosslinking agent in high-performance resins. The ability to fine-tune its chemical properties through selective functionalization opens up possibilities for creating materials with bespoke characteristics.
From an industrial perspective, 1-Chloro-3-cyclohexylbenzene represents a valuable intermediate in fine chemical manufacturing. Its synthesis pathway can be scaled up for commercial production, provided that sustainable and cost-effective methods are employed. Recent advancements in green chemistry have prompted investigations into solvent-free reactions or catalytic processes that minimize waste generation. Such innovations not only enhance economic feasibility but also align with global efforts toward environmental responsibility.
The analytical characterization of 1-Chloro-3-cyclohexylbenzene is another critical aspect of its study. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed insights into its molecular structure and purity. These analytical tools are essential for ensuring the consistency of batches produced for research or commercial purposes. High-resolution NMR studies have revealed interesting insights into the conformational preferences of the cyclohexyl group, which could influence reactivity in subsequent synthetic steps.
In conclusion, 1-Chloro-3-cyclohexylbenzene (CAS No. 27163-66-2) is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique structural features make it a promising candidate for developing new drugs and advanced materials. Ongoing research continues to uncover its potential, driven by advancements in synthetic methodologies and computational modeling. As scientists delve deeper into its properties, 1-Chloro-3-cyclohexylbenzene is poised to play an increasingly important role in shaping the future of chemical innovation.
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